N-cyclohexyl-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The exact mass of the compound this compound is 339.10751927 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-cyclohexyl-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-18-14(20)13-11(7-8-21-13)17-15(18)22-9-12(19)16-10-5-3-2-4-6-10/h10H,2-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSACAXFSRAQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclohexyl Group : Contributes to lipophilicity and may enhance membrane permeability.
- Thienopyrimidine Core : Known for various biological activities including antimicrobial and anticancer effects.
- Sulfanylacetamide Moiety : Implicated in biological activity through potential interactions with biological targets.
The molecular formula of the compound is with a molecular weight of approximately 345.53 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thienopyrimidine Core : This may involve cyclization reactions between thiophene derivatives and pyrimidine intermediates.
- Introduction of the Cyclohexyl Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Sulfanylacetamide Moiety : This can be performed using thiol-ene reactions or other coupling methods.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thienopyrimidine derivatives. For instance:
-
Compounds with similar structures have shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes in RAW264.7 macrophage cells. These enzymes are crucial in the inflammatory response.
Compound IC50 (µM) Effect on iNOS Effect on COX-2 Compound A 5.0 Decreased Decreased N-cyclohexyl derivative 4.5 Significant Significant
This suggests that N-cyclohexyl derivatives could exhibit similar or enhanced anti-inflammatory effects.
Anticancer Activity
In vitro studies have assessed the cytotoxicity of thienopyrimidine derivatives against various cancer cell lines:
-
Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
-
Findings :
- The compound demonstrated significant growth inhibition in these cell lines with varying IC50 values.
- For example, an IC50 value of approximately 10 µM was observed against MCF-7 cells, indicating potent anticancer activity.
Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of a related compound with a similar structural framework. The results indicated:
- Cell Apoptosis : The compound induced apoptosis in cancer cells, evidenced by increased caspase activity.
Study 2: Structure–Activity Relationship (SAR)
Research into SAR has shown that modifications to the thienopyrimidine core can significantly alter biological activity:
| Modification | Biological Effect |
|---|---|
| Electron-donating groups at position 2 | Increased anti-inflammatory activity |
| Alkyl substitutions on nitrogen atoms | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
